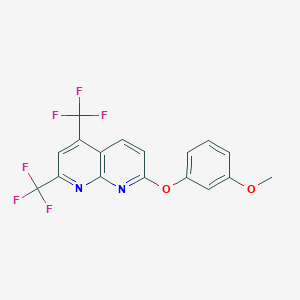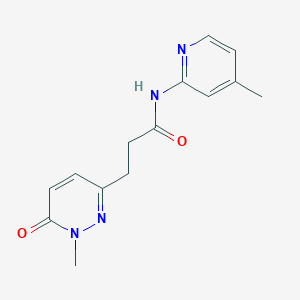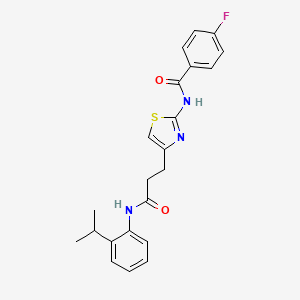![molecular formula C15H17ClN6O B2357045 N~4~-(4-chlorophenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896004-86-7](/img/structure/B2357045.png)
N~4~-(4-chlorophenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N~4~-(4-chlorophenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C15H17ClN6O and its molecular weight is 332.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of N4-(4-chlorophenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a protein that plays a crucial role in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death . Aberrant catalytic activity of EGFR-TK, caused by mutation or over-expression, influences numerous pathological diseases, including cancer .
Mode of Action
This compound interacts with EGFR-TK, inhibiting its activity . The enzymatic assessment of similar compounds against EGFR-TK showed significant inhibitory activities . This inhibition disrupts the normal function of the EGFR-TK, leading to changes in the cellular activities it controls.
Biochemical Pathways
The inhibition of EGFR-TK affects several biochemical pathways. EGFR-TK is part of the trans-membrane growth factor receptor PTK family, which includes HER2, HER1 (EGFR), HER3, and HER4 . The inhibition of EGFR-TK can therefore impact the signaling pathways of these other receptors, leading to downstream effects such as the disruption of cell growth and differentiation .
Pharmacokinetics
The compound’s ability to inhibit p-glycoprotein , a protein that pumps foreign substances out of cells, suggests it may have good bioavailability. P-glycoprotein inhibition can increase the absorption and distribution of a drug, enhancing its therapeutic effect .
Result of Action
The result of the compound’s action is a broad-spectrum cytotoxic activity against cancer cell lines . For instance, similar compounds have shown cytotoxicity against DOX/MDA-MB-468 with IC 50 values of 0.267 and 0.844 μM, respectively . Additionally, one of the compounds was found to induce cell cycle arrest at the S phase, increasing the percentage of apoptotic cells in a time-dependent manner .
Eigenschaften
IUPAC Name |
4-N-(4-chlorophenyl)-6-N-(2-methoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN6O/c1-22-14-12(9-18-22)13(19-11-5-3-10(16)4-6-11)20-15(21-14)17-7-8-23-2/h3-6,9H,7-8H2,1-2H3,(H2,17,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADWHMOYFNGZBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)NCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone](/img/structure/B2356963.png)
![Methyl (E)-4-oxo-4-(2-propan-2-ylspiro[5,6-dihydro-4H-indazole-7,4'-piperidine]-1'-yl)but-2-enoate](/img/structure/B2356966.png)
![2-[(4-aminophenyl)thio]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2356967.png)


![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2356971.png)

![3-[(Benzyloxy)methyl]-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B2356974.png)
![3-(4-methoxyphenyl)-9-(propan-2-yl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2356979.png)
![2-((difluoromethyl)sulfonyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2356980.png)




